molecular formula C10H5Cl2N5 B135091 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile CAS No. 146887-21-0

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

Cat. No. B135091
M. Wt: 266.08 g/mol
InChI Key: AUFWCRWUKLWVCY-UHFFFAOYSA-N
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Description

“3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile” is a derivative of 1,3,5-triazine . 1,3,5-Triazines are a class of compounds well known for their applications in different fields, including the production of herbicides and polymer photostabilisers . They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be achieved from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . A series of disubstituted 1,3,5-triazine was prepared by replacement of the second chloride ion of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid with aniline, benzylamine, diethylamine, morpholine, or piperidine .


Molecular Structure Analysis

The molecular structure of “3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile” can be analyzed using density functional theory (DFT) based B3LYP and CAM-B3LYP method with 6–311+G (d,p) basis set . This analysis can provide insights into its molecular orbital excitation properties .


Chemical Reactions Analysis

The chemical reactions involving “3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile” can be studied by observing the reactions of cyanuric chloride with various nucleophiles . This can lead to the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile” can be characterized using FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .

Future Directions

The future directions in the research of “3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile” could involve the design and synthesis of novel antimicrobial molecules . As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into these areas .

properties

IUPAC Name

3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N5/c11-8-15-9(12)17-10(16-8)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFWCRWUKLWVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379025
Record name 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

CAS RN

146887-21-0
Record name 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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